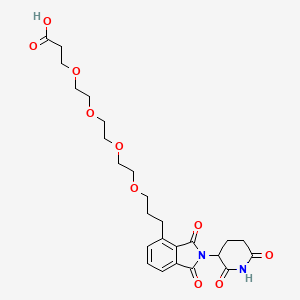
Thalidomide-C3-O-PEG3-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C3-O-PEG3-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-O-PEG3-C2-acid involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This ligand is then conjugated with a PEG linker through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-C3-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The PEG linker allows for substitution reactions, enabling the attachment of different functional groups or ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new conjugates with different biological activities .
Scientific Research Applications
Thalidomide-C3-O-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs and other bioactive molecules.
Biology: Employed in studies of protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and other diseases.
Industry: Utilized in the development of diagnostic assays and drug delivery systems
Mechanism of Action
The mechanism of action of Thalidomide-C3-O-PEG3-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and bioavailability of the compound, allowing for efficient delivery to target cells .
Comparison with Similar Compounds
Similar Compounds
- Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride
- Thalidomide-5’-O-PEG3-C2-acid
- Thalidomide-O-amido-C3-PEG3-C1-NH2
Uniqueness
Thalidomide-C3-O-PEG3-C2-acid is unique due to its specific PEG linker and functional groups, which enhance its solubility and bioavailability. This makes it particularly valuable in the development of PROTACs and other targeted protein degradation technologies .
Properties
Molecular Formula |
C25H32N2O10 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H32N2O10/c28-20-7-6-19(23(31)26-20)27-24(32)18-5-1-3-17(22(18)25(27)33)4-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(29)30/h1,3,5,19H,2,4,6-16H2,(H,29,30)(H,26,28,31) |
InChI Key |
MGCRJLVILJTRRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)


![(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
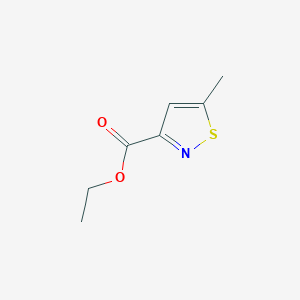
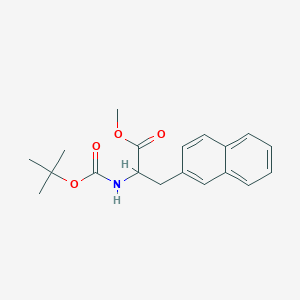
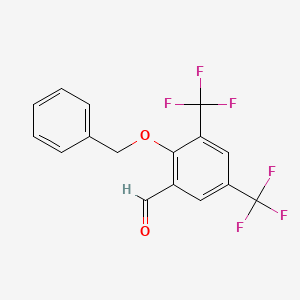
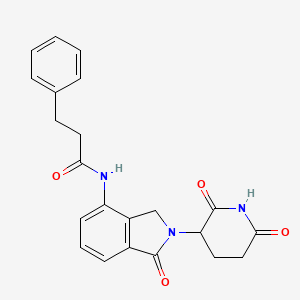
![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)
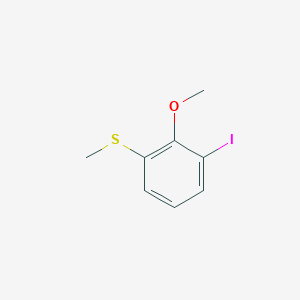
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14773118.png)
